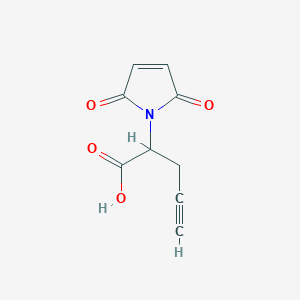![molecular formula C11H16N2S B3017432 [4-(Thiomorpholin-4-yl)phenyl]methanamine CAS No. 581812-68-2](/img/structure/B3017432.png)
[4-(Thiomorpholin-4-yl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [4-(Thiomorpholin-4-yl)phenyl]methanamine is a chemical of interest in various fields of research due to its potential applications. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be extrapolated to understand [4-(Thiomorpholin-4-yl)phenyl]methanamine.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with specific reagents and conditions. For instance, the synthesis of novel (phenylalkyl)amines, which are structurally related to [4-(Thiomorpholin-4-yl)phenyl]methanamine, involves the conversion of dimethoxybenzenethiol to thioether derivatives followed by several other reactions including Vilsmeier-formylation and reduction with AlH3 to yield the desired amines . This suggests that the synthesis of [4-(Thiomorpholin-4-yl)phenyl]methanamine could also involve a multi-step process with careful selection of reagents and conditions to ensure the introduction of the thiomorpholinyl group to the phenyl ring.
Molecular Structure Analysis
The molecular structure of compounds is crucial in determining their reactivity and interaction with biological targets. For example, the molecular structure of thiazolyl and thiophenyl derivatives has been characterized using various spectroscopic techniques and density functional theory (DFT) calculations . These studies provide insights into the bonding features, vibrational wave numbers, and the influence of substituents on the molecular structure. Such analyses are essential for understanding the structure of [4-(Thiomorpholin-4-yl)phenyl]methanamine and predicting its behavior in chemical reactions.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. The chemosensor properties of 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine for Ag(+) ions, as well as the synthesis of urea and thiourea derivatives of related amines, demonstrate the potential for [4-(Thiomorpholin-4-yl)phenyl]methanamine to participate in various chemical reactions . These reactions may include the formation of complexes with metal ions or the creation of novel derivatives through reactions with isocyanates or isothiocyanates.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. The synthesis and characterization of 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine provide an example of how these properties can be elucidated using spectroscopic techniques . Similarly, the study of conformation and tautomerism of methoxy-substituted 4-phenyl-4-thiazoline-2-thiones offers insights into the stability and preferred tautomeric forms of sulfur-containing heterocycles . These studies can inform the analysis of the physical and chemical properties of [4-(Thiomorpholin-4-yl)phenyl]methanamine, which may share similar characteristics due to the presence of sulfur and nitrogen heteroatoms.
Scientific Research Applications
Transfer Hydrogenation Reactions
4-(Thiomorpholin-4-yl)phenyl]methanamine and its derivatives have been utilized in transfer hydrogenation reactions. In a study by Karabuğa et al. (2015), (4-Phenylquinazolin-2-yl)methanamine was synthesized and reacted with ruthenium complexes. These catalysts achieved high conversions in transfer hydrogenation of acetophenone derivatives, indicating the compound's potential in catalysis (Şemistan Karabuğa, S. Bars, Idris Karakaya, & S. Gümüş, 2015).
Antimicrobial Activity
Kardile and Kalyane (2010) researched the synthesis of thiomorpholine derivatives, including 4–thiomorpholin-4ylbenzonitrile, and their antimicrobial activity. These derivatives were tested for antimicrobial effects, demonstrating the compound's potential in developing new bioactive molecules (D. Kardile & N. Kalyane, 2010).
Synthesis and Biological Activity
Reddy et al. (2015) conducted a study on the synthesis of phosphoramidate derivatives, including 4-fluorophenyl methanamine. These compounds exhibited antimicrobial and antioxidant activities, highlighting their potential in pharmaceutical applications (S. Munichandra Reddy, D. Subba Rao, H. Sudhamani, P. Gnana Kumari, & C. Naga Raju, 2015).
Serotonin Receptor Agonists and Antidepressant Activity
Sniecikowska et al. (2019) designed novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor agonists. These compounds demonstrated promising antidepressant-like activity and were evaluated for their potential as antidepressant drug candidates (J. Sniecikowska, M. Głuch-Lutwin, Adam Bucki, et al., 2019).
Antitumor Activity
A study by Károlyi et al. (2012) explored the antitumor activity of functionalized mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines. These compounds showed in vitro cytotoxicity and cytostatic effects on various human cancer cell lines, indicating their potential in cancer therapy (B. Károlyi, S. Bősze, E. Orbán, et al., 2012).
Future Directions
Mechanism of Action
Target of Action
The primary targets of [4-(Thiomorpholin-4-yl)phenyl]methanamine are currently unknown. This compound is a specialty product for proteomics research
Biochemical Pathways
Given the compound’s structural similarity to other thiazines , it may potentially influence similar biochemical pathways.
Pharmacokinetics
The compound is a solid at room temperature , which may impact its bioavailability. Further pharmacokinetic studies are needed to understand how these properties affect the compound’s bioavailability and overall pharmacological profile.
Result of Action
The molecular and cellular effects of [4-(Thiomorpholin-4-yl)phenyl]methanamine’s action are currently unknown. As a specialty product for proteomics research , it may have potential applications in studying protein interactions and functions.
Action Environment
The compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes.
properties
IUPAC Name |
(4-thiomorpholin-4-ylphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h1-4H,5-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWKZMAZAXHXLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Thiomorpholin-4-yl)phenyl]methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

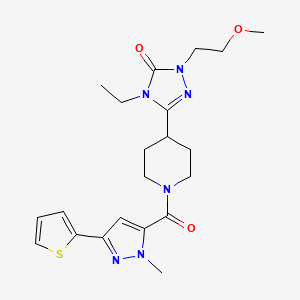

![8-chloro-3-(4-ethylphenyl)-N-(3-methoxypropyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B3017355.png)
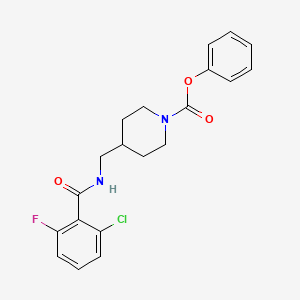
![2-[6-(ethanesulfonyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl]acetic acid](/img/structure/B3017358.png)
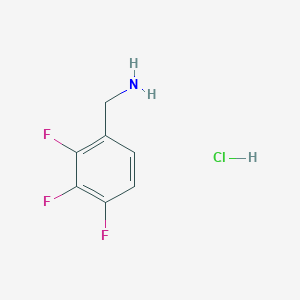
![2-(2-Chlorophenyl)-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B3017361.png)
![(3R,8As)-3-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine](/img/structure/B3017362.png)


![5,6-Dimethyl-3-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B3017366.png)
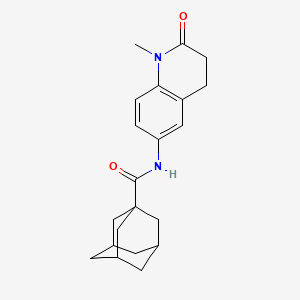
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B3017369.png)
